molecular formula C38H42N4O11 B12390170 CD147 degrader 1

CD147 degrader 1

Cat. No.: B12390170
M. Wt: 730.8 g/mol
InChI Key: HXOYUWKUTDAHIM-PWKARDCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CD147 Degrader 1 is a proteolysis-targeting chimera (PROTAC) molecule designed for the targeted degradation of CD147, a transmembrane glycoprotein also known as Basigin or EMMPRIN . CD147 is strongly expressed on the surface of various tumor cells and is a key player in cancer progression, where it stimulates matrix metalloproteinase (MMP) production to facilitate tumor invasion, metastasis, and angiogenesis . Its overexpression is associated with poor prognosis in multiple cancers, including hepatocellular carcinoma (HCC), oral squamous cell carcinoma (OSCC), and melanoma, making it a promising therapeutic target . This compound acts as a molecular bridge, simultaneously binding to the CD147 protein and an E3 ubiquitin ligase. This event leads to the ubiquitination and subsequent proteasomal degradation of CD147, thereby reducing its protein levels within the cell . By degrading CD147, this PROTAC inhibits fundamental cancer hallmarks. Preclinical research indicates that targeted degradation of CD147 proteins effectively inhibits the proliferation and invasion of cancer cells, such as melanoma, both in vitro and in vivo models . The degradation of CD147 offers a novel strategy for probing its diverse biological functions and for developing potential anti-cancer agents. With a molecular weight of 730.76 Da , this compound is a critical tool for researchers investigating the pathophysiological roles of CD147 in cancer networks, drug resistance, and the Warburg effect . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C38H42N4O11

Molecular Weight

730.8 g/mol

IUPAC Name

methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate

InChI

InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1

InChI Key

HXOYUWKUTDAHIM-PWKARDCOSA-N

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Preparation Methods

Critical Design Parameters

Parameter Impact on Degradation Efficacy
Linker Flexibility Affects ternary complex formation
Ligand Affinity Determines selectivity and potency
Membrane Permeability Influences cellular uptake

Key Components of this compound

Target Ligand: Pseudolaric Acid B Derivatives

The natural product pseudolaric acid B (PAB) serves as the CD147-binding moiety. Structural modifications enhance binding affinity and solubility:

  • Core Structure : Tetracyclic diterpenoid scaffold with epoxide and ester groups.
  • Optimization : Introduction of hydroxyl groups improves pharmacokinetics.

E3 Ligase Ligand: VHL-Recruiting Components

The VHL-binding ligand (e.g., VH032) enables recruitment of the VHL E3 ligase complex. Key features include:

  • High Affinity : Nanomolar binding to VHL.
  • Linker Compatibility : Requires optimal spacing for ternary complex formation.

Stepwise Synthesis Protocol

Synthesis of Pseudolaric Acid B Derivative

  • Starting Material : Isolate pseudolaric acid B from Pseudolarix kaempferi.
  • Functionalization :
    • Epoxide Ring Opening : React with amines to introduce hydroxyl groups.
    • Ester Hydrolysis : Convert esters to carboxylic acids for linker attachment.

Linker Synthesis and Conjugation

  • Linker Design :
    • Rigid Linkers : Alkyl chains or polyethylene glycol (PEG) spacers.
    • Flexible Linkers : Oligoethylene or oligoamide chains for improved conformational freedom.
  • Conjugation :
    • Target Ligand to Linker : Amide bond formation via activated esters.
    • Linker to E3 Ligase Ligand : Click chemistry or Suzuki coupling.

Final Assembly and Purification

  • Purification :
    • Column Chromatography : Reverse-phase HPLC for purity >95%.
    • Characterization : LC-MS, NMR, and ICP-MS for metal content (if applicable).

Optimization Strategies for Enhanced Degradation Activity

Linker Rigidity and Solubility

  • Hydrophobic Linkers : Risk of aggregation; require PEGylation for improved solubility.
  • Semi-Rigid Linkers : Balance flexibility and stability (e.g., cyclohexane-based linkers).

E3 Ligase Recruitment Efficiency

  • VHL vs. CRBN : VHL ligands (e.g., VH032) show superior degradation activity in melanoma models.
  • Bivalent Ligands : Dual recruitment of VHL and CRBN may enhance potency but complicates synthesis.

Quality Control and Characterization

Analytical Techniques

Technique Application
LC-MS Confirm molecular weight and purity
NMR Validate structure and isomerism
Cellular Assays Measure CD147 degradation (e.g., Western blot)

Stability Testing

  • pH Sensitivity : Test stability in acidic (pH 2) and physiological buffers (pH 7.4).
  • Thermal Stability : Assess degradation at 25°C and 37°C over 72 hours.

Chemical Reactions Analysis

Types of Reactions

CD147 degrader 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

CD147 degrader 1 has several scientific research applications, including:

    Cancer Research: It is used to study the role of CD147 in tumor progression and metastasis.

    Immunology: The compound is used to explore the role of CD147 in immune evasion and regulation.

    Drug Development: this compound is used in the development of new drugs targeting CD147.

Mechanism of Action

Comparison with Similar Compounds

Mechanism of Action

Compound Class Mechanism Key Targets/Pathways
CD147 degrader 1 PROTAC Induces CD147 degradation via CRBN-mediated ubiquitination Ubiquitin-proteasome system
Spongionella compounds Natural products Modulate CD147 expression by binding cyclophilin A (CypA), reducing membrane CD147 CypA-CD147 interaction, T-cell activation
Anti-CD147 antibodies Monoclonal antibodies Block extracellular CD147 domains (e.g., HAb18 targets IgC2 domain; meplazumab inhibits viral entry) MMP production, viral spike protein interaction
CD147-targeting peptide Synthetic peptide Competes with CD147 binding partners (e.g., inhibits GSDMD-mediated proliferation in bladder cancer) GSDMD signaling, cell proliferation

Efficacy and Potency

  • This compound: Achieves ~70% CD147 degradation at 6.72 µM in melanoma models, with demonstrated tumor growth inhibition .
  • Spongionella compounds (Gracilin H, A, L, Tetrahydroaplysulphurin-1): Reduce CD147 membrane expression in activated T-cells to baseline levels (e.g., from 18.94% to 6.54% CD147-positive cells), comparable to cyclosporin A (CsA) .
  • HAb18 antibody: Reduces MMP secretion in hepatocellular carcinoma, correlating with anti-metastatic activity .
  • Meplazumab : Blocks SARS-CoV-2 spike protein interaction with CD147, reducing viral replication in vitro .

Selectivity and Specificity

  • This compound : PROTACs offer high specificity by degrading the target protein, but off-target effects may arise from E3 ligase (CRBN) engagement .

Limitations and Challenges

  • This compound: Limited data on pharmacokinetics and cell permeability; PROTACs often face challenges in achieving optimal bioavailability .
  • Spongionella compounds : Lack quantitative potency metrics (e.g., IC₅₀) compared to synthetic degraders .

Biological Activity

CD147 degrader 1 is a small-molecule compound designed to specifically target and degrade the CD147 protein, also known as basigin or EMMPRIN. This glycoprotein plays critical roles in various biological processes, particularly in cancer progression and inflammatory diseases. Understanding the biological activity of this compound involves exploring its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound operates primarily through the ubiquitination and proteasomal degradation of the CD147 protein. This process involves several key steps:

  • Binding : this compound binds to the CD147 protein.
  • Ubiquitination : The compound facilitates the addition of ubiquitin molecules to CD147, marking it for degradation.
  • Proteasomal Degradation : The tagged CD147 is subsequently recognized and degraded by the proteasome, reducing its levels in cells.

This mechanism is crucial for regulating CD147 levels, which are often elevated in various cancers, leading to enhanced tumor growth and metastasis.

Biological Functions of CD147

CD147 is involved in several biological functions that contribute to tumor biology:

  • Cell Adhesion and Migration : It promotes cell adhesion and migration through interactions with extracellular matrix components.
  • Matrix Metalloproteinase Regulation : CD147 facilitates the secretion of matrix metalloproteinases (MMPs), which degrade extracellular matrix components, aiding in tumor invasion .
  • Angiogenesis : It mimics vascular endothelial growth factor (VEGF) production via the PI3K/AKT signaling pathway, promoting angiogenesis .

By degrading CD147, this compound aims to counteract these pro-tumorigenic activities.

Efficacy in Preclinical Models

Research has demonstrated the efficacy of this compound in various preclinical models:

  • Hepatocellular Carcinoma (HCC) : Studies show that targeting CD147 can inhibit HCC cell mobility and invasion. For instance, small-molecule inhibitors like AC-73 have been shown to disrupt CD147 dimerization and reduce tumor metastasis by suppressing MMP-2 through down-regulation of the ERK1/2/STAT3 signaling pathway .
  • Xenograft Models : In vivo studies utilizing xenograft models have indicated that CD147-targeted therapies can significantly suppress tumor growth and prolong survival rates compared to controls .

Comparative Analysis with Other Compounds

This compound shares similarities with other compounds targeting related pathways. Below is a comparative table highlighting these compounds:

Compound NameMechanism/TargetUnique Features
Monocarboxylate Transporter InhibitorsInhibit transport functions of monocarboxylate transportersDirectly affects metabolic pathways in tumors
Matrix Metalloproteinase InhibitorsInhibit matrix metalloproteinases directlyFocus on extracellular matrix degradation
Cyclophilin InhibitorsTarget cyclophilins which interact with CD147Broader effects on immune responses

This compound's uniqueness lies in its specific targeting for degradation rather than merely inhibiting function or blocking interactions.

Case Studies and Research Findings

Numerous studies have investigated the role of CD147 and its inhibitors:

  • Study on HCC Cells : A study demonstrated that AC-73 inhibited HCC cell mobility by disrupting CD147 dimerization, showcasing a direct link between CD147 activity and cancer progression .
  • Role in Oral Squamous Cell Carcinoma (OSCC) : Research indicates that elevated levels of CD147 correlate with OSCC progression, suggesting that targeting this protein could provide therapeutic benefits .

Q & A

Q. How can researchers address heterogeneity in CD147 expression across tumor types?

  • Leverage Oncomine or TCGA datasets to compare CD147 mRNA levels (RNA-seq) in gastric, liver, and breast cancers. Use immunofluorescence-guided dosing to tailor degrader regimens to tumor-specific CD147 MFI .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.